molecular formula C9H13N3O4S B5556938 isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

Cat. No.: B5556938
M. Wt: 259.28 g/mol
InChI Key: IZSCXADKVRWYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.06267708 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyridothienopyrimidines and Triazines : The research involves synthesizing various pyridothienopyrimidines and triazine derivatives starting from thienopyridines, which undergo reactions like acetylation, treatment with carbon disulfide, and diazotization to afford triazine derivatives among others. This work demonstrates the compound's role in generating diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hussein, Abu-shanab, & Ishak, 2000).

  • Esterification of Acetic Acid and Isobutanol : A study on the esterification of acetic acid with isobutanol using a pervaporation membrane reactor highlights the compound's relevance in producing isobutyl acetate, a valuable solvent in various industries. This research underscores its importance in enhancing chemical processes and solvent production efficiencies (Korkmaz et al., 2009).

Potential Applications

  • Antimicrobial Activity : Novel isochroman-triazole and thiadiazole hybrids were synthesized and demonstrated moderate to good antimicrobial activity against several bacterial and fungal strains. This suggests that compounds with triazine functionalities may serve as templates for designing new antimicrobial agents (Saeed & Mumtaz, 2017).

  • Electrogenerated Chemiluminescence : A study found 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine to be a selective and highly sensitive derivatization reagent for carboxylic acids, suggesting that related compounds might have applications in analytical chemistry, particularly in high-performance liquid chromatography (Morita & Konishi, 2003).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity . All sales are final .

Properties

IUPAC Name

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-5(2)3-16-6(13)4-17-8-7(14)10-9(15)12-11-8/h5H,3-4H2,1-2H3,(H2,10,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSCXADKVRWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CSC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.